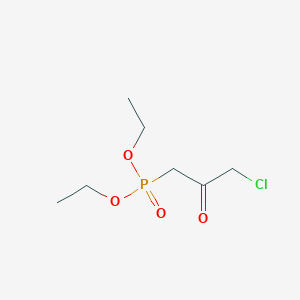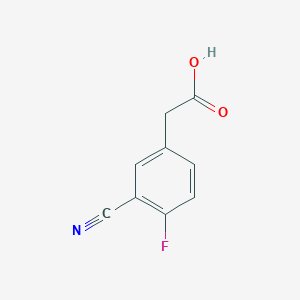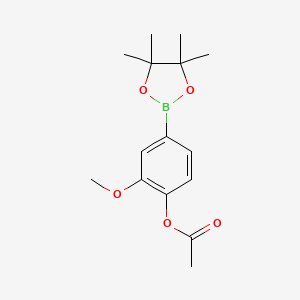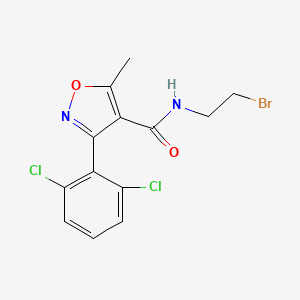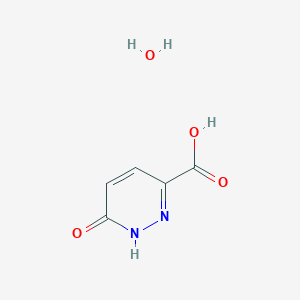![molecular formula C9H10F3N B1362321 (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 84499-73-0](/img/structure/B1362321.png)
(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Übersicht
Beschreibung
“(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine” is a chemical compound with the molecular formula C9H10F3N . It is related to the class of compounds known as trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has been a subject of research. Trifluoromethyl phenyl sulfone, a traditionally nucleophilic trifluoromethylating agent, has been used as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Molecular Structure Analysis
The molecular structure of “(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine” consists of a trifluoromethyl group (CF3) attached to a phenyl ring, which is further connected to an ethylamine group . The molecular weight of the compound is 291.31 .Chemical Reactions Analysis
Trifluoromethyl compounds, including “(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine”, can participate in various chemical reactions. For instance, trifluoromethyl phenyl sulfone can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Wissenschaftliche Forschungsanwendungen
Antidepressant Activity Research
A study by Yardley et al. (1990) explored derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for their potential antidepressant activity. The research focused on the inhibition of rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters like norepinephrine and serotonin. Some analogues demonstrated acute effects in the rat pineal gland, correlating with rapid onset antidepressant activity (Yardley et al., 1990).
Analytical Characterizations
Dybek et al. (2019) conducted syntheses and analytical characterizations of various 1,2-diarylethylamine derivatives, including fluorolintane, a substance based on the 1,2-diarylethylamine template, for potential clinical applications. The study emphasized the differentiation between six possible isomers through various mass spectrometry and chromatography methods (Dybek et al., 2019).
Enantiopure Ligands for Metal-Organic Frameworks
Liu et al. (2016) utilized an enantipure derivative of 1-phenylethylamine in constructing a homochiral porous metal-organic framework. This framework demonstrated high stability and enantioselectivity for certain compounds, showing potential applications in enantioselective separation (Liu et al., 2016).
Development of Diastereomeric Salts
Research by Pallavicini et al. (2003) on the resolution of 1-phenyl-2-(p-tolyl)ethylamine through diastereomeric salt formation provided insights into industrial-scale resolution of certain acids. This method achieved high efficiency and could be applicable in various chemical and pharmaceutical processes (Pallavicini et al., 2003).
Monoamine Oxidase Inhibition
A study by McCoubrey (1959) highlighted the inhibition of monoamine oxidase by derivatives of 1-phenylethylamine. The research found that certain alkyloxy substituents in the benzene ring enhanced anti-monoamine oxidase activity, suggesting therapeutic potentials in this area (McCoubrey, 1959).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381251 | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
CAS RN |
84499-73-0 | |
| Record name | (αS)-α-Methyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




